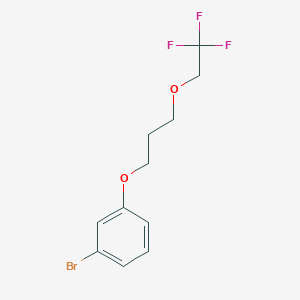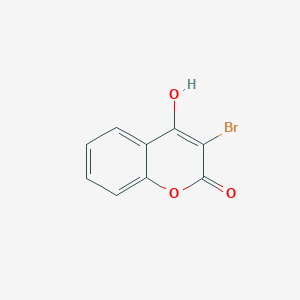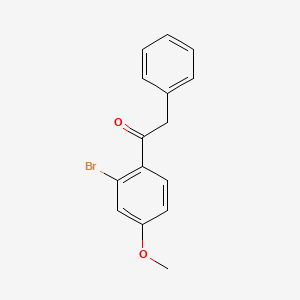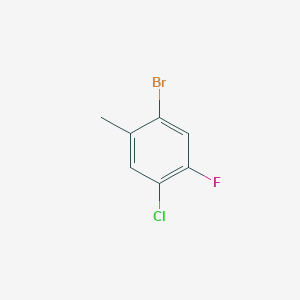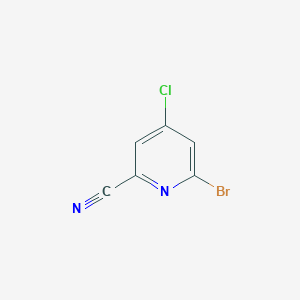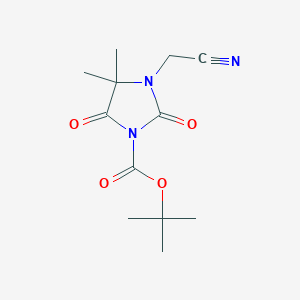
Tert-butyl 3-(cyanomethyl)-4,4-dimethyl-2,5-dioxoimidazolidine-1-carboxylate
Descripción general
Descripción
Tert-butyl compounds are often used in organic chemistry. They usually have a central carbon atom surrounded by three methyl groups and one functional group . The cyanomethyl group (-CH2CN) is a functional group consisting of a cyano and a methyl group attached to the same carbon . Imidazolidine is a five-membered ring compound, consisting of three carbon atoms and two nitrogen atoms . The 2,5-dioxo- indicates the presence of two carbonyl (C=O) groups at the 2nd and 5th positions of the imidazolidine ring .
Synthesis Analysis
The synthesis of such compounds usually involves complex organic reactions, possibly including nucleophilic substitution or addition reactions, ring-closing reactions, and others . Without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of such a compound would likely be quite complex due to the presence of the imidazolidine ring and various functional groups . The exact structure would depend on the specific locations of these groups on the ring .Chemical Reactions Analysis
Tert-butyl compounds are known to undergo a variety of chemical reactions, including oxidation, reduction, and various substitution reactions . The presence of the cyanomethyl group could also enable nitrile-related reactions .Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, and reactivity would depend on the exact structure of the compound . Tert-butyl compounds are generally non-polar and have relatively low boiling points .Aplicaciones Científicas De Investigación
Chiral Auxiliary Applications
"Tert-butyl 3-(cyanomethyl)-4,4-dimethyl-2,5-dioxoimidazolidine-1-carboxylate" has been utilized as a chiral auxiliary in synthetic chemistry. This application involves its use in the synthesis of enantiomerically pure compounds through diastereoselective synthesis processes. For instance, it has been used for the preparation of enantiomerically pure 2-methyl-3-phenylpropanoic acid and dimethyl trans-cyclopentane-1,2-dicarboxylate with high enantiomer ratios, showcasing its effectiveness in promoting diastereoselective reactions and as a building block in dipeptide synthesis (Studer, Hintermann, & Seebach, 1995).
Kinetic Resolution
The compound has also been utilized in dynamic kinetic resolution processes, exploiting its properties as a chiral auxiliary. This involves stereoselective carbon-carbon bond formation, where its structure facilitates the resolution process, enabling the selective synthesis of chiral molecules. Such applications highlight its potential in enhancing the efficiency and selectivity of synthetic organic reactions (Kubo, Takahashi, Kubota, & Nunami, 1995).
Synthesis of Natural Product Intermediates
Another important application is in the synthesis of intermediates for natural products. For example, its derivatives have been utilized in the synthesis of key intermediates of Biotin, which is a vital water-soluble vitamin involved in the metabolic cycle for the biosynthesis of fatty acids, sugars, and amino acids. This underscores its value in the production of complex natural products and pharmaceutical compounds (Qin et al., 2014).
Catalysis and Organic Transformations
Moreover, the utility of this compound extends to catalysis and facilitating various organic transformations. This involves the synthesis of novel derivatives and exploring their potential in reactions such as dynamic kinetic resolution and stereoselective synthesis, contributing to the development of methodologies for the efficient synthesis of chiral molecules (Kubo, Kubota, Takahashi, & Nunami, 1997).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
tert-butyl 3-(cyanomethyl)-4,4-dimethyl-2,5-dioxoimidazolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O4/c1-11(2,3)19-10(18)15-8(16)12(4,5)14(7-6-13)9(15)17/h7H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHJJXOKHRFPVCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1CC#N)C(=O)OC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-(cyanomethyl)-4,4-dimethyl-2,5-dioxoimidazolidine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



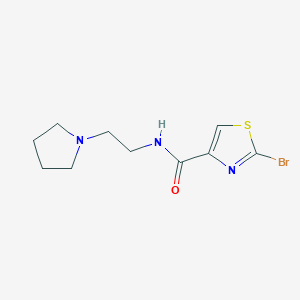
amine](/img/structure/B1524895.png)
![9-Bromo-1,2,6,7-tetrahydro-5H-pyrido[3,2,1-ij]quinolin-3-one](/img/structure/B1524898.png)
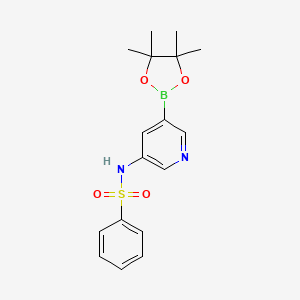
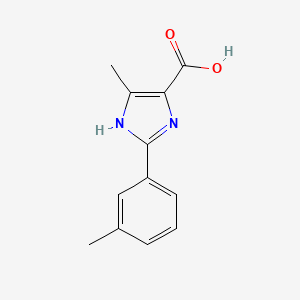
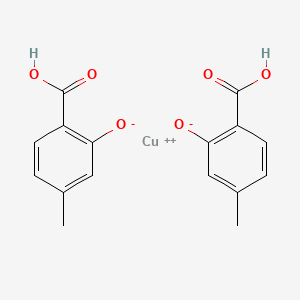
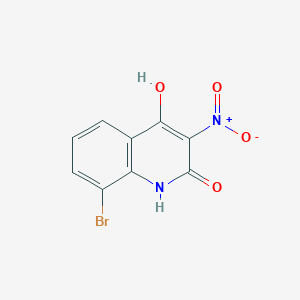
![6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride](/img/structure/B1524906.png)
